REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:15]=[CH:14][C:13]2[NH:12][C:11](=[O:16])[C:10]3[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=3)[C:4]=2[CH:3]=1.[Cl:17][CH2:18][C:19](Cl)=[O:20].[OH-].[Na+]>C1OCCOC1>[Cl:17][CH2:18][C:19]([NH:1][C:2]1[CH:15]=[CH:14][C:13]2[NH:12][C:11](=[O:16])[C:10]3[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=3)[C:4]=2[CH:3]=1)=[O:20] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=CC=2C3=CC=CC=C3C(NC2C=C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1COCCO1
|
Type
|
CUSTOM
|
Details
|
after stirring the mixture for 2 ours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A white precipitation
|
Type
|
CUSTOM
|
Details
|
was formed
|
Type
|
CUSTOM
|
Details
|
Purification of the precipitation
|
Type
|
CUSTOM
|
Details
|
by crystallization in dioxane
|
Name
|
|
Type
|
product
|
Smiles
|
ClCC(=O)NC1=CC=2C3=CC=CC=C3C(NC2C=C1)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 53% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |